molecular formula C10H11NO2 B2889202 4-(4-Hydroxyphenyl)pyrrolidin-2-one CAS No. 55656-98-9

4-(4-Hydroxyphenyl)pyrrolidin-2-one

Cat. No.: B2889202
CAS No.: 55656-98-9
M. Wt: 177.203
InChI Key: CILOYCYHUWAHRB-UHFFFAOYSA-N
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Description

“4-(4-Hydroxyphenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 55656-98-9 . It has a molecular weight of 177.2 . The IUPAC name for this compound is 4-(4-hydroxyphenyl)-2-pyrrolidinone .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, has been discussed in various studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring attached to a phenyl ring via a nitrogen atom . The InChI code for this compound is 1S/C10H11NO2/c12-9-3-1-7(2-4-9)8-5-10(13)11-6-8/h1-4,8,12H,5-6H2,(H,11,13) .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 177.2 . The IUPAC name for this compound is 4-(4-hydroxyphenyl)-2-pyrrolidinone .

Scientific Research Applications

Structural Analysis and Crystallography

4-(4-Hydroxyphenyl)pyrrolidin-2-one derivatives have been analyzed for their crystallographic properties. The molecule's conformation, hydrogen bonding patterns, and intermolecular interactions play significant roles in its structural stability and arrangement in crystalline form. Studies on various derivatives, such as 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, reveal insights into the molecule's stereochemistry and molecular arrangements within crystals (M. Fazli Mohammat et al., 2008).

Fluorescent pH Probes

A novel ratiometric pH probe based on the dicyanomethylene-4H-chromene platform, incorporating this compound, was developed for monitoring pH variations. This probe demonstrated high selectivity, sensitivity, and significant fluorescent responses, marking it as a potential tool for pH measurement in various scientific applications (Xiaolei Liu et al., 2017).

Synthesis of Complex Molecules

The compound has been used in the synthesis of complex molecules, such as in the preparation of enantiopure (S)-N-substituted derivatives. This process is significant for creating specific molecular structures with high purity and potential applications in medicinal chemistry and drug development (D. Chang et al., 2000).

Potential Biological Applications

Studies have also explored the biological activities of compounds derived from this compound. For example, certain derivatives have been evaluated for their larvicidal and nematicidal activities, indicating the potential for development into natural larvicides and nematicides (Xin Chao Liu et al., 2016).

Polymer Synthesis

In polymer science, derivatives of this compound have been used in the synthesis of polyimides. These polymers have shown good solubility, thermal stability, and hydrophobic properties, making them suitable for various industrial applications (Xiaohua Huang et al., 2017).

Future Directions

Pyrrolidine derivatives, including “4-(4-Hydroxyphenyl)pyrrolidin-2-one”, have been the subject of ongoing research due to their potential in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring are some of the reasons for the great interest in this saturated scaffold .

Properties

IUPAC Name

4-(4-hydroxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9-3-1-7(2-4-9)8-5-10(13)11-6-8/h1-4,8,12H,5-6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILOYCYHUWAHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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